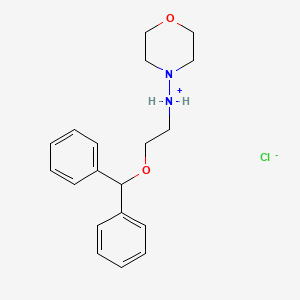

2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride

Description

2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride is a synthetic organic compound featuring a diphenylmethoxy group attached to an ethylamine backbone, where the terminal amine is substituted with a morpholine ring. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) distinguishes it from simpler amine derivatives like diphenhydramine hydrochloride (N,N-dimethyl substitution) .

Properties

CAS No. |

63918-19-4 |

|---|---|

Molecular Formula |

C19H25ClN2O2 |

Molecular Weight |

348.9 g/mol |

IUPAC Name |

2-benzhydryloxyethyl(morpholin-4-yl)azanium;chloride |

InChI |

InChI=1S/C19H24N2O2.ClH/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)23-14-11-20-21-12-15-22-16-13-21;/h1-10,19-20H,11-16H2;1H |

InChI Key |

BDDYLBIKOCDHKY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1[NH2+]CCOC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of the diphenylmethoxy intermediate or its equivalent.

- Introduction of the morpholinoethylamine side chain via nucleophilic substitution or amination.

- Conversion to the hydrochloride salt for stabilization and isolation.

Preparation of the Diphenylmethoxy Intermediate

The diphenylmethoxy group is generally introduced by reacting diphenylmethanol or benzophenone derivatives with appropriate alkylating agents or via nucleophilic substitution.

Formation of the Hydrochloride Salt

After the base compound is synthesized, it is converted into the hydrochloride salt by treatment with hydrochloric acid under mild conditions (typically at temperatures up to 25°C).

Detailed Stepwise Preparation Method (Based on Patent and Literature Data)

Alternative Amination Method Using Morpholine

A related method involves direct amination via carbon-hydrogen bond activation:

- Mix N-[3-(trifluoromethyl)phenyl]-2-pyridinecarboxamide with morpholine, catalyst, and solvent.

- Conduct reaction at 100–140°C under oxygen atmosphere for 4–24 hours.

- Post-reaction workup includes solvent removal, column chromatography, and drying to isolate the morpholino-substituted product.

This method, while applied to related morpholino derivatives, suggests potential applicability for the morpholinoethylamine substitution in the target compound.

Analytical and Purification Techniques

- Reaction progress is monitored by liquid chromatography (LC).

- Purification is commonly performed by column chromatography.

- Final product characterization includes melting point, NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Key Reaction Parameters

| Parameter | Value/Condition | Purpose/Effect |

|---|---|---|

| Base in Step 1 | N,N-diisopropyl N-ethylamine | Neutralizes acid, facilitates imine formation |

| Dry Inorganic Base | K2CO3 or NaH | Deprotonates intermediates, promotes coupling |

| Phase Transfer Catalyst | Tetraethylammonium bromide | Enhances reaction rate in biphasic system |

| Solvent | Propionitrile (aprotic polar) | Solubilizes reactants, supports reaction |

| Temperature (Coupling) | Reflux ~105°C | Ensures reaction completion |

| Temperature (HCl addition) | 20–25°C | Mild conditions to form hydrochloride salt |

| Reaction Time (Amination) | 4–24 hours | Ensures complete substitution |

| Yield (Coupling) | ~85% | High efficiency of intermediate formation |

Research Findings and Industrial Relevance

- The described synthetic route is scalable and suitable for industrial production due to mild reaction conditions and efficient reagent recycling.

- The use of phase transfer catalysts and aprotic solvents optimizes reaction rates and yields.

- The hydrochloride salt formation step is critical for product stability and handling.

- Alternative direct amination methods using morpholine under oxidative conditions offer complementary synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the morpholino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylmethanone derivatives, while reduction can produce secondary amines.

Scientific Research Applications

2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antihistaminic and anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to histamine receptors, thereby blocking the action of histamine and exerting antihistaminic effects. Additionally, it may interact with other receptors and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physicochemical Properties

The compound is compared to three key analogs:

*Calculated based on molecular formula.

- Morpholine vs.

- Amine Substitution : Replacing N,N-dimethyl (diphenhydramine) with morpholine increases molecular weight by ~89 g/mol, which may affect pharmacokinetics (e.g., slower metabolism or altered tissue penetration) .

2.2 Pharmacological Activity

- Diphenhydramine HCl : A well-documented H1 antagonist used for allergies and sedation . Its N,N-dimethyl group facilitates reversible binding to histamine receptors.

- Target Compound: The morpholino group may alter receptor binding kinetics. Morpholine rings are known to improve metabolic stability in drug design, suggesting prolonged activity compared to diphenhydramine .

- N-Desmethyl Diphenhydramine: A minor metabolite of diphenhydramine with reduced H1 antagonism due to monomethyl substitution .

2.3 Regulatory and Analytical Considerations

- Diphenhydramine HCl : Regulated by the FDA and EMA as an active pharmaceutical ingredient (API) . USP standards specify purity thresholds (98.0–102.0%) and storage in light-resistant containers .

- Target Compound: No regulatory data is provided, but analogous SDS documentation (e.g., for 4-(diphenylmethoxy)piperidine HCl) suggests similar handling requirements (tight containers, room temperature storage) .

- Analytical Methods : HPLC and IR spectroscopy are standard for quality control in diphenhydramine analogs, applicable to the target compound .

Key Research Findings

- Diphenhydramine Derivatives : Modifying the amine group (e.g., methylation, counterion substitution) significantly impacts solubility, stability, and bioavailability. For example, diphenhydramine laurylsulfate (a sulfate salt) has altered solubility compared to the hydrochloride form .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride, and how do reaction conditions influence purity?

The synthesis typically involves nucleophilic substitution, where a halogenated intermediate (e.g., 2-chloroethyl diphenylmethoxy precursor) reacts with morpholine. Critical parameters include:

- Temperature : Elevated temperatures (50–80°C) enhance reaction rates but may promote side reactions like oxidation or dimerization.

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction efficiency .

- Stoichiometry : A 1.2:1 molar ratio of morpholine to the halogenated intermediate minimizes unreacted starting material. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) ensures ≥98% purity .

Q. Which spectroscopic methods are optimal for characterizing this compound?

- NMR : -NMR reveals distinct signals for the morpholino ring (δ 3.6–3.8 ppm, multiplet) and diphenylmethoxy group (δ 6.9–7.3 ppm, aromatic protons). -NMR confirms the ether linkage (C-O at ~70 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode shows a molecular ion peak at m/z 291.82 (M+H), with fragmentation patterns confirming the morpholinoethylamine backbone .

- IR : Stretching vibrations at 1100–1250 cm (C-O-C) and 2800–2900 cm (C-H of morpholine) validate the structure .

Q. How can HPLC be optimized for quantifying this compound in biological matrices?

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v).

- Detection : UV at 254 nm, where the diphenylmethoxy group exhibits strong absorbance.

- Validation : Linearity (1–50 µg/mL, R >0.99), precision (%RSD <2%), and recovery (>95%) are critical for compliance with ICH guidelines .

Advanced Research Questions

Q. How should researchers address stability discrepancies under varying pH and temperature?

- Experimental Design : Accelerated stability studies at 40°C/75% RH and pH 1–9 (using HCl/NaOH buffers). Monitor degradation via HPLC every 24 hours.

- Findings : The compound is most stable at pH 4–6 (similar to diphenhydramine hydrochloride), with <5% degradation over 30 days. Acidic conditions (pH <3) hydrolyze the morpholino group, while alkaline conditions (pH >8) cleave the ether bond .

- Mitigation : Use lyophilized formulations for long-term storage and buffer systems at pH 5.0 in aqueous studies .

Q. What chromatographic strategies resolve co-elution with structurally related impurities?

- Gradient Elution : Adjust the acetonitrile:buffer ratio from 50:50 to 80:20 over 20 minutes to separate morpholino derivatives (e.g., N-oxide byproducts).

- Column Chemistry : HILIC columns improve resolution for polar impurities like unreacted morpholine.

- Impurity Standards : Use certified reference materials (e.g., brominated analogs) to identify unknown peaks .

Q. Which in vitro models are suitable for evaluating biological activity, and how should controls be designed?

- Receptor Binding Assays : Test affinity for histamine H1 receptors using radiolabeled -mepyramine. Include diphenhydramine as a positive control.

- Cell-Based Models : Use mast cells (e.g., RBL-2H3) to assess inhibition of histamine release. Vehicle controls (DMSO <0.1%) and negative controls (untreated cells) are essential .

- Data Interpretation : Normalize results to baseline activity and use ANOVA for statistical significance (p <0.05) .

Methodological Notes

- Data Contradictions : Discrepancies in stability studies may arise from differences in excipients or analytical techniques. Cross-validate findings using orthogonal methods (e.g., LC-MS vs. spectrophotometry) .

- Advanced Characterization : For polymorph analysis, combine PXRD with DSC to identify crystalline forms and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.